molecular formula C9H13N3O6 B1679906 Pyrazofurin CAS No. 30868-30-5

Pyrazofurin

Cat. No. B1679906
CAS RN: 30868-30-5
M. Wt: 259.22 g/mol
InChI Key: XESARGFCSKSFID-FLLFQEBCSA-N
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Description

Synthesis Analysis

Pyrazofurin has been synthesized from ribosyl β-keto acid derivatives, which can be readily prepared by Wittig reaction of the protected D-ribose with phosphoranes . A novel route of synthesis involves photochemical substitution of a diazopyrazole .


Molecular Structure Analysis

Pyrazofurin is a C-nucleoside antibiotic, one in which the ribose joins the base-ring carbon instead of a base-ring nitrogen . Its IUPAC name is 3-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide .


Chemical Reactions Analysis

The key step in the synthesis of Pyrazofurin involves the photochemical substitution of a diazopyrazole . The reaction of 2,3-O-isopropylidene-5-O-trityl-α- and -β-D-ribose with 3-ethoxycarbonyl-2-oxo-propylidenetriphenylphosphorane has also been reported .


Physical And Chemical Properties Analysis

The molecular formula of Pyrazofurin is C9H13N3O6 and its molar mass is 259.218 g·mol−1 .

Scientific Research Applications

Biochemistry and Biological Effects

Pyrazofurin, a biologically active C-nucleoside, is noted for its pharmacological activity that justifies its consideration as a clinical candidate. Initially isolated from Streptomyces candidus, it stands out among other naturally occurring C-nucleosides for its pharmacological potential (Gutowski et al., 1975).

Inhibition of Purine and Pyrimidine Biosynthesis

Pyrazofurin has been identified as an inhibitor of pyrimidine biosynthesis and is being tested as an anticancer agent. It shows unique ability to inhibit the de novo biosynthesis of both purine and pyrimidine nucleotides, suggesting its potential in cancer treatment (Worzalla & Sweeney, 1980).

Enhancement of Antitumor Activity

Pyrazofurin has been shown to enhance the antitumor activity of 5-azacytidine in leukemia cells. It leads to rapid accumulation of 5-azacytidine and enhances its killing effect, making it a potential sequential drug combination for leukemia treatment (Cadman et al., 1978).

Biosynthesis from Glutamate

The biosynthesis of the pyrazole ring of pyrazofurin from glutamate has been studied, highlighting the biochemical pathways involved in its production. This research provides insight into the natural production process of pyrazofurin (Suhadolnik & Reichenbach, 1981).

Synthesis and Antimetabolite Properties

Pyrazole nucleosides like pyrazofurin exhibit various biological activities, including antiviral properties against DNA viruses. The synthesis approaches and structure-activity relationships of these compounds have been explored, providing a framework for developing new drugs based on pyrazofurin's structure (Elgemeie et al., 2005).

Inhibition of Cell Replication and DNA Synthesis

Pyrazofurin inhibits the replication of various cell lines by blocking the de novo synthesis of pyrimidine nucleosides. This inhibition is a key aspect of its potential as an anticancer agent (Plagemann & Behrens, 1976).

Dual Effects on Pyrimidine and Purine Biosynthesis

Studies show that pyrazofurin affects both pyrimidine and purine biosynthesis pathways, demonstrating its complex impact on cellular metabolism, which could be leveraged in cancertherapy and other medical applications (Sant et al., 1989).

Antitumor Activity In Vitro

Research on the cytokinetic and lethal effects of pyrazofurin in vitro has provided insights into its mode of action against cancer cells. This includes the observation that cytotoxicity is more related to the duration of exposure than to the dose, indicating a potential strategy for clinical application (Hill & Whelan, 1980).

Clinical, Biological, and Biochemical Effects

The conversion of pyrazofurin to phosphorylated derivatives in sensitive and resistant tumors has been studied, offering insights into its mechanism of action and potential resistance factors in clinical settings (Cadman, Dix & Handschumacher, 1978).

Pharmacological Properties of Pyrazole Derivatives

Pyrazole and its derivatives, including pyrazofurin, have been identified as pharmacologically significant, possessing diverse therapeutic activities. These findings underscore the broad potential of pyrazofurin in various medical applications (Karrouchi et al., 2018).

Uridine and Cytidine Metabolism

The impact of pyrazofurin on uridine and cytidine metabolism has been investigated, particularly in the context of pyrimidine synthesis inhibition. This research provides a foundation for understanding how pyrazofurin affects cellular nucleotide pools, relevant for its use in cancer therapy (Cadman & Benz, 1980).

Antiviral Efficacy Against RNA Viruses

Pyrazofurin has shown significant in vitro inhibition of RNA viruses, including Rift Valley fever and Lassa virus, suggesting its potential as an antiviral agent. However, its efficacy in vivo has varied, indicating the need for further research in this area (Canonico, Jahrling & Pannier, 1982).

Pyrazole as an Anticancer Tool

The use of pyrazole scaffold in the development of anticancer agents, including pyrazofurin, has been explored. This research highlights the significance of pyrazole derivatives in cancer treatment and the potential for novel therapeutic strategies (Kumar et al., 2013).

Safety And Hazards

Pyrazofurin should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Future Directions

Pyrazofurin continues to be the subject of ongoing research as a potential drug of last resort, or a template for improved synthetic derivatives . Recent studies have also suggested that pyrimidine inhibitors, like Pyrazofurin, could be used in combination with nucleoside analogues as a promising strategy against SARS-CoV-2 .

properties

IUPAC Name

3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)/t2-,5-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESARGFCSKSFID-FLLFQEBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=NNC(=C2O)C(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028098
Record name Pyrazofurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazofurin

CAS RN

30868-30-5
Record name Pyrazofurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30868-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazofurin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030868305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazofurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAZOFURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B15044GQZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,100
Citations
EC Cadman, DE Dix, RE Handschumacher - Cancer Research, 1978 - AACR
… uridine in the presence of Pyrazofurin. Furthermore, L5178Y … effects observed when Pyrazofurin is combined with 5-… min and 24 hr after a single iv dose of Pyrazofurin (200 mg/sq m). In …
Number of citations: 140 aacrjournals.org
E Cadman - Modes and Mechanisms of Microbial Growth Inhibitors, 1983 - Springer
Pyrazofurin (PF) (3,β-D-ribofuranosyl, 4-hydroxyprazole-5-carboxamide) is a C-nucleoside antibiotic, one in which the ribose joins the base-ring carbon instead of a base-ring nitrogen (…
Number of citations: 4 link.springer.com
DE Dix, CP Lehman, A Jakubowski, JD Moyer… - Cancer Research, 1979 - AACR
… Adenosine kinase activity copurifies with pyrazofurin kinase, and pyrazofurin inhibits … not phosphorylate pyrazofurin and is not sensitive to this drug. A 10,000-fold pyrazofurin-resistant …
Number of citations: 80 aacrjournals.org
D Ren, SA Wang, Y Ko, Y Geng… - Angewandte …, 2019 - Wiley Online Library
… NRRL 3601 led to the discovery of the pyrazofurin biosynthetic gene cluster pyf. In vitro … to pyrazofurin 5′-phosphate thereby establishing the latter stages of both pyrazofurin and …
Number of citations: 23 onlinelibrary.wiley.com
N Karagiri, K Takashima, T Haneda… - Journal of the Chemical …, 1984 - pubs.rsc.org
Pyrazofurin and its analogues have been synthesized from ribosyl β-keto acid derivatives, which can be readily prepared by Wittig reaction of the protected D-ribose with phosphoranes.…
Number of citations: 12 pubs.rsc.org
T Ohnuma, J Roboz, ML Shapiro, JF Holland - Cancer Research, 1977 - AACR
After administration of Pyrazofurin (PF) in a dose range of 100 to 300 mg/sq m as a single iv bolus in patients with cancer, the drug distributed to a central compartment of approximately …
Number of citations: 41 aacrjournals.org
CR Petrie III, GR Revankar, NK Dalley… - Journal of medicinal …, 1986 - ACS Publications
… pyrazofurin,21 the carbocyclic analogue of pyrazofurin,27 as well as the hP-benzyl21 and 1,4-dimethyl20 derivatives of pyrazofurin … activity relationship of pyrazofurin and related …
Number of citations: 50 pubs.acs.org
GE Gutowski, MJ Sweeney, DC DeLong… - Annals of the New …, 1975 - Wiley Online Library
… that the fl- and a-anomers of Pyrazofurin are readily interconvertible under surprisingly mild conditions. Aqueous solutions of Pyrazofurin begin to show significant conversion to its a-…
Number of citations: 140 nyaspubs.onlinelibrary.wiley.com
RN Comber, RJ Gray, JA Secrist III - Carbohydrate research, 1992 - Elsevier
… addition to possessing broadspectrum antiviral activity’-*, pyrazofurin … Several groups have reported syntheses of pyrazofurin”-I” … The synthesis of N-nucleoside congeners of pyrazofurin …
Number of citations: 82 www.sciencedirect.com
PA Salem, GP Bodey, MA Burgess, WK Murphy… - Cancer, 1977 - Wiley Online Library
Sixty‐one patients with advanced disseminated cancer were given progressively increasing doses of pyrazofurin to evaluate toxicity patterns and to establish the dosage that produces …

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